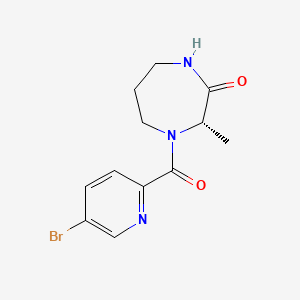![molecular formula C17H20N4O3 B7352279 (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MPDL3280A and is a small molecule inhibitor of programmed death-ligand 1 (PD-L1). PD-L1 is a protein that is expressed on the surface of various cells, including cancer cells, and plays a crucial role in suppressing the immune system's response to these cells.
作用機序
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one binds to PD-L1 and blocks its interaction with PD-1 receptors on T cells. This interaction is known to suppress the immune system's response to cancer cells, allowing them to evade destruction. By inhibiting PD-L1, this compound can enhance the immune system's response to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in scientific research. In preclinical studies, the compound has demonstrated potent antitumor activity in various cancer models, including melanoma, lung cancer, and bladder cancer. The compound has also been shown to enhance the immune system's response to cancer cells, leading to their destruction.
実験室実験の利点と制限
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound is highly specific for PD-L1 and does not interact with other proteins, leading to fewer off-target effects. However, the compound's potency can vary depending on the cancer model used, and its efficacy may be limited in certain cancers. Additionally, the compound's pharmacokinetic properties, including its half-life and bioavailability, may impact its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one. One potential direction is to explore the use of the compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy. Another direction is to investigate the compound's potential in other diseases, such as autoimmune disorders, where PD-L1 plays a role in suppressing the immune system. Additionally, further research is needed to optimize the compound's pharmacokinetic properties and improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising compound for cancer treatment due to its ability to inhibit PD-L1 and enhance the immune system's response to cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Further studies are needed to optimize the compound's efficacy and explore its potential in other diseases.
合成法
The synthesis of (3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one involves the reaction of several chemicals, including 4-methoxyphenylhydrazine, 3-methyl-1,4-diazepan-2-one, and ethyl 2-oxo-4-phenylbutyrate. The reaction takes place in the presence of a catalyst and under specific conditions, including temperature and pressure. The synthesis method has been described in detail in scientific literature and can be replicated in a laboratory setting.
科学的研究の応用
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound acts as an inhibitor of PD-L1 and blocks its interaction with programmed death-1 (PD-1) receptors on T cells. This interaction is known to suppress the immune system's response to cancer cells, allowing them to evade destruction. By inhibiting PD-L1, this compound can enhance the immune system's response to cancer cells, leading to their destruction.
特性
IUPAC Name |
(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-16(22)18-9-3-10-20(12)17(23)15-8-11-21(19-15)13-4-6-14(24-2)7-5-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,18,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAVERRAXUCGZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352196.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
